molecular formula C23H20N2O B2639016 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline CAS No. 478046-96-7

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline

Cat. No. B2639016
CAS RN: 478046-96-7
M. Wt: 340.426
InChI Key: HOWWDMKIGLQPRC-UHFFFAOYSA-N
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Description

“2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is a chemical compound that falls under the category of quinoxalines . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . This compound is a versatile chemical used in scientific research, suitable for various applications including drug development, material synthesis, and biological studies.


Synthesis Analysis

Quinoxalines can be synthesized by a variety of methods. One common method involves the condensation of 1,2-diamines with 1,2-diketones . In one study, a series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature . This reaction is scalable to multigram scale and the catalyst is recyclable .


Molecular Structure Analysis

The molecular formula of “2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline” is C23H20N2O . The molecular weight of this compound is 340.42 .


Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions. For instance, copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields .

Scientific Research Applications

1. Design and Development of Bioactive Molecules Quinoxaline has been used extensively in the design and development of numerous bioactive molecules . This is due to its wide range of physicochemical and biological activities .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . These materials can be used in a variety of applications, from clothing to scientific research.

Electroluminescent Materials

Quinoxaline-based compounds have been used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field.

4. Organic Sensitizers for Solar Cell Applications Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . They can help to increase the efficiency of solar cells.

Polymeric Optoelectronic Materials

Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Green Synthesis

Quinoxaline derivatives have been synthesized using environmentally friendly methods . This green synthesis approach is important for sustainable chemistry.

properties

IUPAC Name

2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDMKIGLQPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline

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